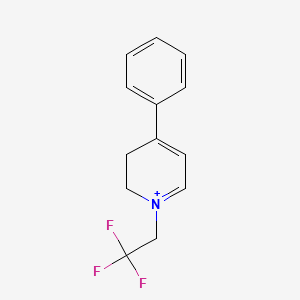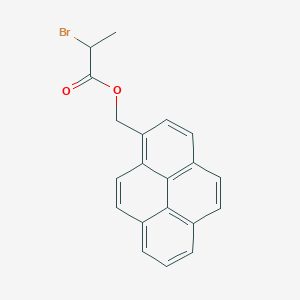
(Pyren-1-YL)methyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyren-1-YL)methyl 2-bromopropanoate is a chemical compound with the molecular formula C20H15BrO2 and a molecular weight of 367.236 g/mol It is known for its unique structure, which includes a pyrene moiety attached to a bromopropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-YL)methyl 2-bromopropanoate typically involves the esterification of pyren-1-ylmethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyren-1-YL)methyl 2-bromopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pyren-1-ylmethanol and 2-bromopropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while ester hydrolysis would produce pyren-1-ylmethanol and 2-bromopropanoic acid .
Applications De Recherche Scientifique
(Pyren-1-YL)methyl 2-bromopropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of (Pyren-1-YL)methyl 2-bromopropanoate involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA, affecting its structure and function. Additionally, the bromopropanoate group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyrenylmethyl-2-bromopropanoate
- Propanoic acid, 2-bromo-, 1-pyrenylmethyl ester
Uniqueness
(Pyren-1-YL)methyl 2-bromopropanoate is unique due to its specific combination of a pyrene moiety and a bromopropanoate group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and bioimaging .
Propriétés
Numéro CAS |
620169-25-7 |
|---|---|
Formule moléculaire |
C20H15BrO2 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
pyren-1-ylmethyl 2-bromopropanoate |
InChI |
InChI=1S/C20H15BrO2/c1-12(21)20(22)23-11-16-8-7-15-6-5-13-3-2-4-14-9-10-17(16)19(15)18(13)14/h2-10,12H,11H2,1H3 |
Clé InChI |
KRVIBIBLUULQBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


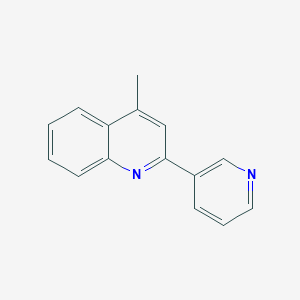
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
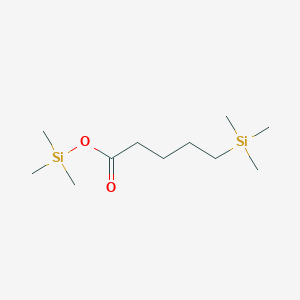
![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)

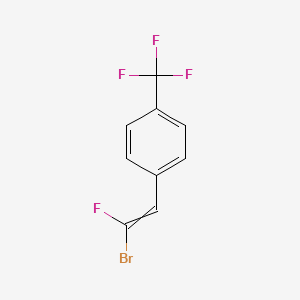
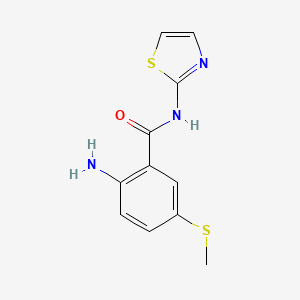

![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
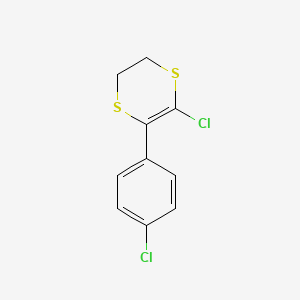

![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)
